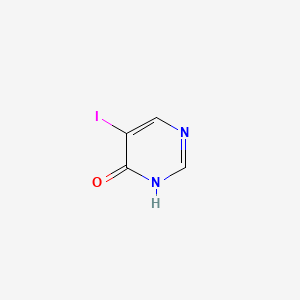

5-Iodopyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIGOGPUTQXOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493788 | |

| Record name | 5-Iodopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4349-07-9 | |

| Record name | 5-Iodopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodopyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Iodopyrimidin-4-ol

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties of novel compounds is paramount for successful research and development. This technical guide provides a detailed overview of the core chemical properties of 5-Iodopyrimidin-4-ol, a halogenated pyrimidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide also draws upon data from closely related analogues to provide a predictive profile of its characteristics.

Core Chemical Properties

This compound, with the CAS number 4349-07-9, is a heterocyclic organic compound. It is also known by its tautomeric name, 5-iodopyrimidin-4(3H)-one.[1][2] The presence of an iodine atom on the pyrimidine ring significantly influences its chemical reactivity and potential biological activity.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 5-iodo-4(3H)-pyrimidinone | [1] |

| CAS Number | 4349-07-9 | [1] |

| Molecular Formula | C₄H₃IN₂O | [1] |

| Molecular Weight | 221.98 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥96% (typical commercial grade) | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 5-Iodopyrimidine (Experimental) | 5-Iodouracil (Experimental) | Source |

| Melting Point | Not available | 266-268 °C | >300 °C | [3] |

| Boiling Point | 229.2 °C at 760 mmHg (Predicted) | 231.6 °C (Predicted) | Not available | |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO and DMF. | Not available | Slightly soluble in water. | - |

| pKa | Not available | 1.38 (Predicted) | 8.2 | [3][4] |

| LogP | 0.3745 (Computational) | 0.3 (Computational) | 0.2 | [1][3][4] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų (Computational) | 25.78 Ų (Computational) | 58.2 Ų | [1][3][4] |

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms, the carbonyl group, and the iodine atom. A signal for the N-H proton is also expected, which may be broad and its position dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the pyrimidine ring. The carbon atom attached to the iodine (C5) and the carbonyl carbon (C4) are expected to have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C=C bonds within the pyrimidine ring. The presence of the C-I bond may also result in a low-frequency absorption band.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (221.98 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. Fragmentation patterns may involve the loss of iodine, carbon monoxide, or other small fragments from the pyrimidine ring.

Synthesis and Reactivity

Proposed Synthesis Workflow

A plausible synthetic route to this compound can be adapted from the synthesis of related 5-iodopyrimidine analogs.[5] A potential starting material is pyrimidin-4-ol (or its tautomer, 4(3H)-pyrimidinone).

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask, dissolve pyrimidin-4-ol in a suitable solvent (e.g., N,N-dimethylformamide).

-

Iodination: Add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and a base (e.g., sodium hydroxide).

-

Reaction Conditions: Heat the reaction mixture at an appropriate temperature for a specified time, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and pour it into water. The crude product may precipitate and can be collected by filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Chemical Reactivity and Stability

Halopyrimidines are known to be versatile building blocks in organic synthesis, particularly in cross-coupling reactions.[6] The iodine atom at the 5-position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

The compound should be stored protected from light, as iodo-aromatic compounds can be light-sensitive.[1] The stability of the pyrimidinone ring is generally good, though it may be susceptible to strong acidic or basic conditions.

Tautomerism: this compound can exist in tautomeric forms, with the keto form (5-iodopyrimidin-4(3H)-one) generally being the more stable tautomer in the solid state and in many solvents.[7][8]

Caption: Tautomeric equilibrium of this compound.

Potential Biological Activity and Role in Drug Development

Pyrimidine derivatives are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial effects.[5] The introduction of a halogen atom, particularly iodine, at the 5-position of the pyrimidine ring can significantly modulate the biological properties of the molecule.

Known Activities of Related Compounds

-

Antimicrobial and Antiviral Activity: 5-Iodo substituted pyrimidine analogs are known for their antimicrobial and antiviral activities.[5]

-

Enzyme Inhibition: 5-substituted pyrimidines have been evaluated as inhibitors of enzymes involved in pyrimidine catabolism, such as dihydrouracil dehydrogenase and uridine phosphorylase.[5]

Signaling Pathway Involvement

Pyrimidine metabolism is intricately linked to cell signaling pathways that control cell growth, proliferation, and apoptosis. The de novo pyrimidine biosynthesis pathway is a key metabolic route that provides the necessary building blocks for DNA and RNA synthesis.

Caption: Overview of pyrimidine biosynthesis and its potential modulation.

Given that this compound is a pyrimidine analog, it has the potential to interfere with this pathway, thereby affecting cell proliferation. This makes it an interesting candidate for investigation as an anticancer or antiviral agent.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a halogenated pyrimidine with significant potential for use as a building block in medicinal chemistry and drug discovery. Its reactivity at the 5-position allows for the synthesis of a diverse library of derivatives for SAR studies. While direct experimental data on its physicochemical and biological properties are limited, this guide provides a comprehensive overview based on available information and data from analogous compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising molecule.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 4349-07-9: 5-iodopyrimidin-4(3H)-one | CymitQuimica [cymitquimica.com]

- 3. 5-Iodopyrimidine | C4H3IN2 | CID 1201421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Synthesis of 5-Iodopyrimidin-4-ol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide details the synthesis protocols for 5-iodopyrimidin-4-ol, a valuable intermediate in the development of therapeutic agents. This document provides a comprehensive overview of synthetic methodologies, quantitative data, and the role of iodinated pyrimidines in targeting key cellular signaling pathways.

Introduction

This compound, also known as 5-iodo-4(3H)-pyrimidinone, is a halogenated pyrimidine derivative of significant interest in medicinal chemistry. The introduction of an iodine atom at the C5 position of the pyrimidine ring provides a versatile handle for further functionalization through various cross-coupling reactions. This enables the synthesis of a diverse range of molecules with potential therapeutic applications, particularly as kinase inhibitors for anticancer therapies. This guide explores the primary methods for the synthesis of this compound, presenting detailed experimental protocols and comparative data.

Synthetic Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the direct iodination of the pyrimidin-4-ol scaffold. Two prominent and effective methods are highlighted below: a mechanochemical "green" synthesis and a solution-phase synthesis using N-Iodosuccinimide.

Method 1: Mechanochemical Synthesis via Grinding

A solvent-free, environmentally friendly approach for the iodination of pyrimidine derivatives has been developed utilizing mechanical grinding.[1][2] This method offers high yields and short reaction times. The proposed reaction proceeds via an electrophilic substitution where silver nitrate activates molecular iodine.

Experimental Protocol:

Based on the procedure for the iodination of uracil[1][2]:

-

In a mortar, combine 4-hydroxypyrimidine (1.0 mmol, 96.09 mg), iodine (1.2 mmol, 304.5 mg), and silver nitrate (2.0 mmol, 339.8 mg).

-

Grind the mixture using a pestle for 20-30 minutes at room temperature. The mixture will typically become a tacky solid.

-

Upon completion of the reaction (monitored by TLC), add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Filter the solid residue and wash with cold water.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Method 2: Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of aromatic and heteroaromatic compounds. The reaction is typically carried out in a suitable solvent, and a catalytic amount of acid can be used to enhance the reactivity of the substrate.

Experimental Protocol:

A general procedure for the iodination of arenes using NIS is as follows[3]:

-

Dissolve 4-hydroxypyrimidine (1.0 mmol, 96.09 mg) in a suitable solvent such as acetonitrile or DMF (5-10 mL).

-

Add N-Iodosuccinimide (1.1 mmol, 247.5 mg).

-

If required, add a catalytic amount of trifluoroacetic acid (TFA) (0.1 mmol, 7.5 µL).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 5-iodopyrimidine derivatives, with the data for uracil serving as a close proxy for 4-hydroxypyrimidine in the mechanochemical method.

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Mechanochemical | Uracil | I₂, AgNO₃ | None | Room Temp. | 30 min | 90 | [4] |

| Solution-Phase | 4-Hydroxypyrimidine | N-Iodosuccinimide (NIS) | Acetonitrile/DMF | Room Temp. | Varies | Not Reported | [3] |

Applications in Drug Development

Halogenated pyrimidines, including 5-iodopyrimidine derivatives, are crucial building blocks in the design of kinase inhibitors.[5] Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrimidine-based compounds can act as ATP-competitive inhibitors, blocking the kinase's activity and halting downstream signaling that promotes cell proliferation and survival.

Role as Kinase Inhibitors

5-Iodopyrimidine derivatives serve as scaffolds for the development of inhibitors targeting various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). The iodine atom at the C5 position can be readily displaced or used as a handle in cross-coupling reactions to introduce various side chains that can enhance binding affinity and selectivity for the target kinase.

CDKs are a family of protein kinases that control the progression of the cell cycle. In many cancers, CDK activity is dysregulated, leading to uncontrolled cell division. Pyrimidine-based inhibitors can block the activity of CDKs, leading to cell cycle arrest and apoptosis. The following diagram illustrates the general mechanism of a pyrimidine-based CDK4/6 inhibitor.

Caption: Inhibition of the CDK4/6-Rb pathway by a 5-iodopyrimidine-based inhibitor.

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are common in various cancers. Pyrimidine-based tyrosine kinase inhibitors (TKIs) can block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by a 5-iodopyrimidine-based TKI.

Experimental Workflow

The general workflow for the synthesis and subsequent utilization of this compound in drug discovery is outlined below.

Caption: General workflow from synthesis of this compound to drug candidate.

Conclusion

The synthesis of this compound is a critical step in the development of novel therapeutics, particularly in the field of oncology. The methods presented in this guide offer efficient and versatile routes to this important intermediate. The mechanochemical approach represents a significant advancement in green chemistry, while the use of NIS provides a reliable solution-phase alternative. The ability to further functionalize the iodinated pyrimidine core allows for the exploration of vast chemical space in the design of potent and selective kinase inhibitors, paving the way for the discovery of next-generation cancer therapies.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

An In-depth Technical Guide to 5-Iodopyrimidin-4(3H)-one (CAS Number: 4349-07-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyrimidin-4(3H)-one, identified by CAS number 4349-07-9, is a heterocyclic organic compound belonging to the pyrimidine class of molecules.[1] Its structure, featuring an iodine atom at the 5-position, makes it a compound of significant interest in medicinal chemistry and drug development.[1] Pyrimidine derivatives are fundamental components of nucleic acids and are known to exhibit a wide range of biological activities, including potential applications as anticancer and antiviral agents.[2][3] This technical guide provides a comprehensive overview of the known properties, potential biological activities, and relevant experimental methodologies associated with 5-Iodopyrimidin-4(3H)-one and its analogs.

Chemical and Physical Properties

5-Iodopyrimidin-4(3H)-one is a solid at room temperature with a melting point in the range of 254-265°C.[4] It is soluble in water at 25°C.[4] Due to its potential reactivity, it is recommended to be stored at 2-8°C, protected from light.[4]

Table 1: Physicochemical Properties of 5-Iodopyrimidin-4(3H)-one

| Property | Value | Reference(s) |

| CAS Number | 4349-07-9 | [5] |

| Molecular Formula | C₄H₃IN₂O | [1][5] |

| Molecular Weight | 221.98 g/mol | [5] |

| Synonyms | 5-Iodopyrimidin-4-ol, 4-Hydroxy-5-iodopyrimidine, 5-iodo-1H-pyrimidin-4-one | [1] |

| Appearance | Light yellow to brown solid | [4] |

| Melting Point | 254-265°C | [4] |

| Density (Predicted) | 2.40 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 7.48 ± 0.40 | [4] |

| Water Solubility | 67 g/L at 25°C | [4] |

| Storage Temperature | 2-8°C (protect from light) | [4] |

Table 2: Spectroscopic Data (for the closely related 5-Iodouracil)

| Spectroscopic Technique | Key Features | Reference(s) |

| Mass Spectrometry (Electron Ionization) | Molecular Ion Peak (M+) at m/z 238 | [6] |

| ¹H NMR | Data available in spectral databases | [7] |

| IR Spectroscopy | Data available in spectral databases | [7] |

Synthesis and Reactivity

5-Iodopyrimidin-4(3H)-one can be synthesized through the iodination of a pyrimidine precursor. A modern, environmentally friendly approach for the iodination of pyrimidines involves a solvent-free mechanical grinding method.[8][9] This "green chemistry" approach offers high yields and short reaction times.[8][9]

5-Iodopyrimidin-4(3H)-one serves as a key intermediate in the synthesis of other functionalized pyrimidines. For instance, it is a precursor to 4-chloro-5-iodopyrimidine, a valuable building block in pharmaceutical research.[10][11]

Potential Biological Activities and Signaling Pathways

As a pyrimidine analog, 5-Iodopyrimidin-4(3H)-one is classified as an antimetabolite.[12][13] Antimetabolites exert their biological effects by interfering with essential metabolic pathways, particularly the synthesis of DNA and RNA.[12][14] This interference can lead to the inhibition of cell proliferation, making such compounds promising candidates for anticancer and antiviral therapies.[14][15]

Anticancer Activity

The primary mechanism of action for many pyrimidine-based anticancer drugs, such as 5-fluorouracil (5-FU), is the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines.[14] By blocking this pathway, these compounds deplete the cellular pool of nucleotides required for DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[14] Pyrimidine antimetabolites can also be incorporated into DNA and RNA, leading to further cellular damage and dysfunction.[12]

Antiviral Activity

The antiviral activity of 5-iodinated pyrimidine derivatives, such as 5-iodo-2'-deoxyuridine, is well-documented.[16] These compounds can be phosphorylated by viral kinases and subsequently incorporated into the viral DNA by viral DNA polymerase. This incorporation leads to a non-functional viral genome and inhibits viral replication.[17] Some broad-spectrum antivirals function by inhibiting the de novo pyrimidine biosynthesis pathway, thereby depleting the nucleotide pools essential for viral replication.[18]

Experimental Protocols

Green Synthesis of 5-Iodopyrimidines (General Protocol)

This protocol is adapted from a general method for the iodination of pyrimidines using mechanical grinding.[8][9]

Materials:

-

Pyrimidine derivative (e.g., pyrimidin-4(3H)-one)

-

Iodine (I₂)

-

Silver nitrate (AgNO₃)

-

Mortar and pestle

Procedure:

-

In a mortar, combine the pyrimidine derivative, iodine, and silver nitrate in appropriate molar ratios (optimization may be required).

-

Grind the solid mixture vigorously with a pestle for 20-30 minutes at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of 5-Iodopyrimidin-4(3H)-one on cancer cell lines.[19]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

5-Iodopyrimidin-4(3H)-one stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 5-Iodopyrimidin-4(3H)-one and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Safety and Handling

5-Iodopyrimidin-4(3H)-one is considered a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

5-Iodopyrimidin-4(3H)-one is a pyrimidine derivative with significant potential for applications in drug discovery and development, particularly in the areas of oncology and virology. Its role as a chemical intermediate further enhances its value to the research community. While specific biological data for this compound is limited, the well-established activities of related pyrimidine analogs provide a strong rationale for its further investigation. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for researchers to explore the therapeutic potential of this and similar molecules. As with any research chemical, proper safety precautions are paramount during its handling and use.

References

- 1. CAS 4349-07-9: 5-iodopyrimidin-4(3H)-one | CymitQuimica [cymitquimica.com]

- 2. 6-Hydroxy-5-iodopyrimidin-4(3H)-one | 1429056-25-6 | Benchchem [benchchem.com]

- 3. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemscene.com [chemscene.com]

- 6. 5-Iodouracil [webbook.nist.gov]

- 7. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. 4-Chloro-5-iodopyrimidine | 63558-65-6 [amp.chemicalbook.com]

- 12. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of antimetabolites of purine and pyrimidine nucleotide metabolism in tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine; 5-iodo-2'-deoxycytidine; 5-iodo-5'-amino-2',5'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Structure Elucidation of 5-iodo-4(3H)-pyrimidinone

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-iodo-4(3H)-pyrimidinone, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide details synthetic pathways, analytical techniques, and data presentation, offering a framework for the characterization of this and similar pyrimidinone derivatives.

Synthesis of 5-iodo-4(3H)-pyrimidinone

The synthesis of 5-iodo-4(3H)-pyrimidinone can be approached through several established methods for pyrimidinone ring formation, followed by iodination. A common strategy involves the condensation of a three-carbon component with urea or a related amidine, followed by direct iodination of the pyrimidinone ring. The following workflow illustrates a plausible synthetic route.

Caption: A plausible synthetic workflow for 5-iodo-4(3H)-pyrimidinone.

Experimental Protocol: Synthesis and Purification

Synthesis of 4(3H)-pyrimidinone:

-

Dissolve sodium in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add ethyl acetoacetate and formamide.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

-

The resulting precipitate of 4(3H)-pyrimidinone is collected by filtration, washed with cold ethanol, and dried.

Iodination of 4(3H)-pyrimidinone:

-

Dissolve the synthesized 4(3H)-pyrimidinone in a suitable solvent such as dimethylformamide (DMF) or acetic acid.

-

Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for a specified time, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated 5-iodo-4(3H)-pyrimidinone by filtration, wash with water, and dry.

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure compound.

Spectroscopic and Chromatographic Analysis for Structure Elucidation

The definitive structure of 5-iodo-4(3H)-pyrimidinone is established through a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

The following diagram outlines the typical workflow for the structural analysis of a synthesized compound like 5-iodo-4(3H)-pyrimidinone.

Caption: General analytical workflow for structure elucidation.

Quantitative Data Summary

The following table summarizes the expected quantitative data from various analytical techniques for 5-iodo-4(3H)-pyrimidinone. This data is representative and based on values reported for structurally similar pyrimidinone derivatives.[1][2]

| Analytical Technique | Parameter | Expected Value | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~ 8.1 ppm (s, 1H, H-6) | Proton at C6 of the pyrimidinone ring. |

| ~ 8.3 ppm (s, 1H, H-2) | Proton at C2 of the pyrimidinone ring. | ||

| ~ 12.5 ppm (br s, 1H, N-H) | Labile proton of the amide group. | ||

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~ 160 ppm (C=O) | Carbonyl carbon (C4). |

| ~ 155 ppm (C-H) | Aromatic CH carbon (C2 or C6). | ||

| ~ 150 ppm (C-H) | Aromatic CH carbon (C6 or C2). | ||

| ~ 90 ppm (C-I) | Carbon bearing the iodine atom (C5). | ||

| FT-IR (KBr, cm⁻¹) | Wavenumber | ~ 3200-3000 cm⁻¹ (N-H stretch) | N-H bond of the amide. |

| ~ 1680-1650 cm⁻¹ (C=O stretch) | Carbonyl group of the pyrimidinone. | ||

| ~ 1600-1550 cm⁻¹ (C=N, C=C stretch) | Ring stretching vibrations. | ||

| Mass Spectrometry (ESI+) | m/z | [M+H]⁺ = 222.95 | Molecular weight confirmation (C₄H₃IN₂O = 221.94 g/mol ). |

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Purpose: To assess the purity of the synthesized compound.

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Purpose: To determine the molecular weight and confirm the elemental composition (via high-resolution mass spectrometry).

Infrared (IR) Spectroscopy:

-

Method: KBr pellet or Attenuated Total Reflectance (ATR).

-

Range: 4000-400 cm⁻¹.

-

Purpose: To identify the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

-

Experiments:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and definitively assign the structure.

-

-

Purpose: To provide a detailed map of the molecular structure.

Hypothetical Biological Context: Signaling Pathway Involvement

Pyrimidinone derivatives are known to interact with various biological targets, including enzymes involved in nucleotide metabolism.[4] For instance, they can act as inhibitors of thymidylate synthase (TS) or dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis. The diagram below illustrates a hypothetical signaling pathway where 5-iodo-4(3H)-pyrimidinone could act as an inhibitor.

Caption: Hypothetical inhibition of Thymidylate Synthase by 5-iodo-4(3H)-pyrimidinone.

This inhibition would lead to a depletion of thymidine nucleotides, thereby disrupting DNA replication and cell proliferation, a mechanism of action relevant in anticancer drug development.

Conclusion

The structural elucidation of 5-iodo-4(3H)-pyrimidinone is a systematic process that relies on a combination of modern synthetic and analytical techniques. A logical workflow, beginning with targeted synthesis and purification, followed by comprehensive spectroscopic and chromatographic analysis, is essential for unambiguous structure confirmation. The data obtained from NMR, MS, and IR spectroscopy, when analyzed in concert, provides a detailed and accurate picture of the molecular architecture. Understanding the precise structure is a critical first step for further investigation into the compound's biological activity and potential therapeutic applications.

References

In-Depth Technical Guide: Solubility Profile of 5-Iodopyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Iodopyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental solubility data in public literature, this document combines computationally predicted solubility values with detailed experimental protocols to enable researchers to accurately determine its solubility in various solvents.

Predicted Solubility Profile

To provide a baseline for experimental work, the aqueous solubility of this compound was predicted using computational models. These predictions are intended as a guide and should be confirmed by experimental data.

| Solvent | Predicted Solubility (logS) | Predicted Solubility (mol/L) | Predicted Solubility (mg/mL) | Qualitative Solubility |

| Water (pH 7.4) | -2.8 to -3.5 | 1.58 x 10⁻³ to 3.16 x 10⁻⁴ | 0.35 to 0.07 | Slightly Soluble to Sparingly Soluble |

Note: Predicted values were obtained from a consensus of publicly available chemical property prediction tools. The range reflects the variability in different prediction algorithms.

Factors Influencing Solubility

The solubility of this compound is influenced by several key physicochemical properties:

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state, including hydrogen bonding and potential halogen bonding involving the iodine atom, will significantly impact the energy required to dissolve the compound. The crystal structure of the solid form used in any experiment will be a critical determinant of its measured solubility.

-

Solvent Polarity: As a molecule with both polar (hydroxyl and nitrogen atoms) and non-polar (iodinated ring) features, its solubility will vary across different solvents. It is expected to exhibit higher solubility in polar organic solvents compared to non-polar solvents.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method . This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a desired solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, µM).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This guide provides a foundational understanding of the solubility profile of this compound for research and development purposes. While experimental data is not widely available, the provided predicted values and detailed experimental protocol for the shake-flask method offer a robust framework for scientists to determine the solubility of this compound in various solvents and conditions. Accurate solubility data is crucial for the successful design of in vitro assays, formulation development, and for ensuring reliable and reproducible experimental results.

Tautomerism of 5-Iodopyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodopyrimidin-4-ol, a halogenated derivative of the pyrimidine core, is a molecule of significant interest in medicinal chemistry and drug development due to its potential as a building block for various therapeutic agents. A critical aspect of its chemical behavior is its existence in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. This guide provides an in-depth analysis of the tautomerism of this compound, drawing upon established spectroscopic and computational methodologies for analogous pyrimidine systems. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the experimental and computational workflows necessary to elucidate its tautomeric landscape.

Introduction to Tautomerism in Pyrimidin-4-ones

Prototropic tautomerism, the migration of a proton between two or more positions in a molecule, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. In the case of 4-hydroxypyrimidines, the equilibrium between the hydroxy (enol or lactim) and oxo (keto or lactam) forms is of paramount importance. Generally, 4-hydroxypyrimidines predominantly exist as a mixture of their lactam tautomers in solution.[1] The position of this equilibrium can be influenced by factors such as the nature and position of substituents on the pyrimidine ring, the solvent polarity, pH, and temperature.

For this compound, two primary tautomeric forms are considered: the enol form (this compound) and the keto form (5-iodo-3H-pyrimidin-4-one and 5-iodo-1H-pyrimidin-4-one). The presence of the electron-withdrawing iodine atom at the 5-position is expected to influence the electron distribution within the ring and, consequently, the relative stability of the tautomers.

Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the interconversion between the enol and two possible keto forms.

Figure 1: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

| Parameter | Method | Solvent | Expected Predominant Tautomer(s) | Reference Methodologies |

| Equilibrium Constant (KT) | 1H and 13C NMR Spectroscopy | DMSO-d6, D2O | Keto forms (1H and 3H) | [1] |

| Relative Energy (ΔE) | Computational Chemistry (DFT) | Gas Phase, Water | Keto forms | [2] |

| Gibbs Free Energy (ΔG) | Computational Chemistry (DFT) | Gas Phase, Water | Keto forms |

Table 1: Summary of Quantitative Data for Tautomeric Analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[3] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.

4.1.1. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, D2O, CDCl3) in a standard 5 mm NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

For quantitative analysis, an internal standard with a known concentration and a single, sharp resonance in a non-interfering region of the spectrum should be added.

4.1.2. 1H NMR Spectroscopy

-

Acquire a standard one-dimensional 1H NMR spectrum at a specific temperature (e.g., 298 K).

-

Identify the distinct signals corresponding to the protons of each tautomer. The aromatic protons and the N-H protons (if observable) will have different chemical shifts in the enol and keto forms.

-

Integrate the signals corresponding to each tautomer. The ratio of the integrals will provide the molar ratio of the tautomers in solution, from which the equilibrium constant (KT) can be calculated.

4.1.3. 13C NMR Spectroscopy

-

Acquire a proton-decoupled 13C NMR spectrum.

-

The chemical shift of the carbonyl carbon (C4) in the keto tautomers will be significantly different from the corresponding carbon in the enol form (typically >160 ppm for the keto form).[1]

-

The relative intensities of these signals can be used for quantitative analysis, although longer relaxation delays may be required for accurate integration.

Figure 2: Experimental workflow for NMR analysis.

UV/Vis Spectroscopy

UV/Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent or pH. Different tautomers will exhibit distinct absorption maxima (λmax) due to differences in their conjugated π-systems.

4.2.1. Experimental Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, water).

-

Prepare a series of dilutions in different solvents of varying polarity.

-

Record the UV/Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

-

Analyze the spectra for the presence of isosbestic points, which are indicative of a two-component equilibrium.

-

Deconvolution of the overlapping absorption bands can provide an estimation of the relative concentrations of the tautomers.[4]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.

5.1. Computational Protocol

-

Structure Optimization: Build the 3D structures of all possible tautomers of this compound. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

Energy Calculations: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections, to determine the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers.

-

Solvation Effects: To model the tautomerism in solution, employ a continuum solvation model (e.g., PCM, SMD) with the appropriate solvent parameters.

Figure 3: Computational workflow for DFT analysis.

Conclusion

The tautomerism of this compound is a critical determinant of its chemical and biological properties. While direct experimental data for this specific molecule is sparse, a combination of NMR spectroscopy and computational chemistry, following the protocols outlined in this guide, can provide a comprehensive understanding of its tautomeric equilibrium. Such studies are essential for predicting the behavior of this compound in various environments and for the rational design of new drug candidates. The methodologies presented here, based on established practices for similar heterocyclic systems, offer a robust framework for researchers in the field of drug development.

References

A Technical Guide to the Synthesis of 5-Iodopyrimidin-4-ol from Core Starting Materials

Introduction: 5-Iodopyrimidin-4-ol, commonly known as 5-iodouracil, is a crucial halogenated pyrimidine derivative.[1][2] It serves as a fundamental building block in synthetic bioorganic and medicinal chemistry. Its derivatives are integral to the development of therapeutic agents, including antiviral and anticancer drugs.[1][3][4] The iodinated functional group at the C5 position not only imparts specific biological activities but also acts as a versatile handle for further chemical modifications, such as cross-coupling reactions, making it an essential intermediate for drug discovery and development professionals.[1] This guide provides an in-depth overview of the primary starting materials and synthetic methodologies for preparing this compound, with a focus on modern, efficient protocols.

Primary Starting Material: Uracil

The most direct and common precursor for the synthesis of this compound is Uracil (pyrimidine-2,4(1H,3H)-dione). The synthesis is achieved through an electrophilic aromatic substitution reaction, where an iodine atom is introduced at the electron-rich C5 position of the pyrimidine ring. While various methods exist, they primarily differ in the choice of iodinating agent and reaction conditions.

Synthetic Methodologies for the Iodination of Uracil

Two main approaches for the synthesis of this compound from uracil are prevalent: traditional electrophilic iodination under harsh acidic conditions and modern, eco-friendly mechanochemical methods.

1. Traditional Iodination in Acidic Media: Historically, the electrophilic iodination of uracil was performed using molecular iodine (I₂) in the presence of strong oxidizing acids like nitric acid or sulfuric acid.[1][5] While effective, these methods suffer from significant drawbacks, including the use of corrosive and toxic reagents, harsh reaction conditions, and the generation of hazardous waste, making them less desirable from an environmental and safety perspective.[1][5]

2. Green Mechanochemical Synthesis (Solvent-Free): A more recent, highly efficient, and environmentally friendly approach involves the solvent-free iodination of uracil using mechanical grinding.[1][6] This mechanochemical method utilizes molecular iodine (I₂) in combination with an electrophilic-activating salt, such as silver nitrate (AgNO₃).[1][6] The reaction proceeds rapidly at room temperature by simply grinding the solid reactants together in a mortar and pestle. This procedure offers several advantages:

-

Short Reaction Times: The reaction is often complete within 20-30 minutes.[1][6]

-

Environmental Safety: It avoids the use of toxic solvents and harsh acids.[1][5]

-

Simple Setup: The procedure is straightforward and does not require complex equipment.[1][6]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for different methods of synthesizing this compound from Uracil.

| Starting Material | Iodinating System | Conditions | Reaction Time | Yield (%) |

| Uracil | I₂ / Nitric Acid / Acetic Acid | Harsh acidic | Not specified | Not specified |

| Uracil | I₂ / AgNO₃ | Solvent-free, mechanical grinding | 20-30 min | 70-98% |

| Uracil | I₂ / NaNO₃ | Solvent-free, mechanical grinding | 20-30 min | Lower than AgNO₃ |

| Uracil | I₂ / NaNO₂ | Solvent-free, mechanical grinding | 20-30 min | Lower than AgNO₃ |

Data compiled from references[1][5][6]. Yields for mechanochemical methods depend on the specific silver or nitrate salt used, with AgNO₃ providing the best results.

Experimental Protocols

Key Experiment: Mechanochemical Synthesis of this compound

This protocol is adapted from the green, solvent-free methodology, which demonstrates high efficiency and environmental compatibility.[1][6]

Materials:

-

Uracil

-

Iodine (I₂), solid

-

Silver Nitrate (AgNO₃), solid

-

Mortar and Pestle

-

Deionized Water

-

Acetone

Procedure:

-

Reagent Preparation: In a clean, dry mortar, add Uracil (1.0 equivalent), Iodine (I₂, 1.2 equivalents), and Silver Nitrate (AgNO₃, 2.0 equivalents).

-

Mechanical Grinding: Grind the solid mixture vigorously using a pestle at room temperature. The reaction is typically initiated upon grinding, often indicated by a change in color. Continue grinding for 20-30 minutes.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired, though the reaction generally proceeds to completion within the specified time.

-

Work-up and Isolation: a. After grinding is complete, transfer the solid reaction mixture to a flask. b. Add deionized water to the mixture and stir to dissolve any remaining inorganic salts and byproducts like silver iodide (AgI). c. Filter the resulting suspension to collect the crude solid product. d. Wash the collected solid with a small amount of cold acetone to remove any unreacted iodine.

-

Purification and Characterization: a. The crude this compound is typically of high purity. If necessary, it can be further purified by recrystallization. b. Dry the final product under vacuum. c. Characterize the product using standard analytical techniques (e.g., NMR, Mass Spectrometry, melting point) to confirm its identity and purity.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.

Caption: Synthetic pathways for the iodination of Uracil.

Caption: Workflow for mechanochemical synthesis.

References

- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNAmod: 5-iodouracil [dnamod.hoffmanlab.org]

- 3. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.li.mahidol.ac.th [repository.li.mahidol.ac.th]

- 5. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

The Halogenated Pyrimidine Core: A Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a halogen atom into the pyrimidine scaffold has proven to be a transformative strategy in medicinal chemistry, leading to the development of some of the most impactful therapeutics in modern medicine. Halopyrimidines, a class of heterocyclic compounds characterized by a pyrimidine ring substituted with one or more halogen atoms, have demonstrated a broad spectrum of biological activities, most notably in the realm of oncology. This technical guide provides an in-depth exploration of the discovery and history of halopyrimidines, detailing their synthesis, mechanism of action, and evolution as critical pharmacophores. We will delve into the seminal discoveries of key halopyrimidine-based drugs, present quantitative data on their activity, and provide detailed experimental protocols for their synthesis. Furthermore, this guide will visualize the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Historical Milestones

The journey of halopyrimidines from laboratory curiosities to life-saving medicines is a testament to the power of rational drug design. The story is centrally highlighted by the development of 5-fluorouracil (5-FU), a molecule that revolutionized cancer chemotherapy.

In the mid-20th century, the observation that liver tumors preferentially absorb the pyrimidine uracil compared to normal cells sparked the idea of using a modified uracil to target cancer.[1] This concept of an "antimetabolite" led Charles Heidelberger to collaborate with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche to synthesize a fluorinated version of uracil.[1] Their pioneering work culminated in the synthesis of 5-fluorouracil in 1957.[2] This was a landmark achievement, as 5-FU was found to potently inhibit tumor growth in mice, heralding a new era in cancer treatment.[1][2] The rationale was that the fluorine atom, with a van der Waals radius similar to that of a hydrogen atom, would allow the molecule to be mistaken for uracil by cellular machinery, while its high electronegativity would interfere with metabolic processes.[3]

Following the success of 5-FU, the field of halopyrimidine research expanded, leading to the development of second-generation drugs and prodrugs with improved therapeutic profiles. A significant advancement came with the synthesis of gemcitabine (2',2'-difluorodeoxycytidine), a nucleoside analog approved by the FDA in 1996.[4] Gemcitabine demonstrated a broader spectrum of anticancer activity and a different mechanism of action compared to 5-FU, solidifying the importance of halopyrimidines in the oncologist's armamentarium.[4][5]

The versatility of the halopyrimidine scaffold extends beyond these flagship compounds. Various other halogenated pyrimidines have been synthesized and investigated for a range of therapeutic applications, including as antiviral, antifungal, and antibacterial agents.[6][7] The position and nature of the halogen atom have been shown to significantly influence the biological activity, a principle that continues to guide the design of new therapeutic agents.[8][9]

Synthesis of Halopyrimidines

The synthesis of halopyrimidines is a cornerstone of their development and has evolved to include a variety of efficient and scalable methods. Early approaches often involved direct halogenation of the pyrimidine ring, while modern techniques frequently employ versatile intermediates and cross-coupling reactions.

Synthesis of 5-Fluorouracil (5-FU)

The original synthesis of 5-FU by Duschinsky and colleagues involved a multi-step process.[10] A common modern approach involves the direct fluorination of uracil.[11] Another well-established method is the condensation of ethyl fluoroacetate with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis.[11]

Synthesis of 2,4-Dichloro-5-fluoropyrimidine: A Key Intermediate

2,4-Dichloro-5-fluoropyrimidine is a crucial building block for the synthesis of various biologically active compounds. A common laboratory and industrial scale synthesis involves the chlorination of 5-fluorouracil.

Experimental Protocol: Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil [12][13][14]

Materials:

-

5-Fluorouracil (5-FU)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (DMA)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

5% w/w aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

A mixture of 5-fluorouracil and phosphorus oxychloride (e.g., a molar ratio of 1:10) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser under a nitrogen atmosphere.[13]

-

N,N-dimethylaniline (e.g., a molar ratio of 5-FU to DMA of 1:1.5) is added to the mixture.[13]

-

The reaction mixture is heated to reflux (approximately 114°C) and maintained for a specified time (e.g., 2 hours).[13]

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is then carefully and slowly poured into a mixture of water and dichloromethane, ensuring the temperature is controlled.[12]

-

The resulting two-phase mixture is stirred vigorously.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with concentrated hydrochloric acid and 5% aqueous sodium bicarbonate solution.[12]

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and filtered.

-

The solvent is removed under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine. The product can be further purified by distillation.

Synthesis of Gemcitabine

The synthesis of gemcitabine is a more complex process involving the construction of the difluorinated sugar moiety and its subsequent coupling with a pyrimidine base. A common approach involves a Reformatsky-type reaction to introduce the two fluorine atoms, followed by a series of protection, deprotection, and cyclization steps to form the nucleoside.[15]

Experimental Protocol: Key Steps in a Linear Synthesis of Gemcitabine [16]

This protocol outlines the key transformation of a protected difluororibose derivative to a glycosyl urea, a crucial step in a linear synthesis of gemcitabine.

Materials:

-

3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose

-

Acyl isocyanate (e.g., benzoyl isocyanate)

-

Acetonitrile

-

1,2,4-triazole

-

2-chlorophenyl phosphorodichloridate

-

Pyridine

-

Ammonia

Procedure:

-

Glycosyl Urea Formation: The protected difluororibose is reacted with an acyl isocyanate in a suitable solvent like acetonitrile at reflux to form the corresponding glycosyl urea derivative.[16]

-

Cyclization to Protected Uridine: The glycosyl urea is then treated with hydrochloric acid in acetic acid to induce cyclization, yielding the protected 2',2'-difluorouridine.[16]

-

Conversion to Cytidine: The protected uridine is converted to the cytidine (gemcitabine) derivative via a triazole intermediate. This involves reaction with 2-chlorophenyl phosphorodichloridate and 1,2,4-triazole in pyridine.[16]

-

Deprotection: The resulting intermediate is treated with ammonia, which not only introduces the amino group at the C4 position of the pyrimidine ring but also removes the benzoyl protecting groups from the sugar moiety to yield gemcitabine.[16]

Quantitative Data on Biological Activity

The biological activity of halopyrimidines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values against various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.

| Compound | Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |

| 5-Fluorouracil | A549 (Lung) | Cytotoxicity | >100 | [17] |

| 2,4-dichloro-7-iodopyrrolo[3,2-d]pyrimidine | MDA-MB-231 (Breast) | Antiproliferative | <1 | [18] |

| 2,4-dichloropyrrolo[3,2-d]pyrimidine | MDA-MB-231 (Breast) | Antiproliferative | Low micromolar | [18] |

| 2-Aryl-4-oxobenzopyrano[2,3-d]pyrimidine derivatives | P388 (Leukemia) | Cytotoxicity | 0.3 - 0.64 | [19] |

| 5-FU derivative (3d) | MCF-7 (Breast) | Apoptosis | - | [17] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of halopyrimidines are primarily attributed to their ability to interfere with nucleic acid metabolism and induce programmed cell death (apoptosis).

5-Fluorouracil: Inhibition of Thymidylate Synthase and RNA/DNA Damage

The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[20]

-

Metabolic Activation: 5-FU is a prodrug that is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[20]

-

Thymidylate Synthase Inhibition: FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[17][20] This complex blocks the normal binding of the substrate deoxyuridine monophosphate (dUMP), thereby inhibiting the synthesis of dTMP.[8][17] The depletion of dTMP leads to an imbalance in deoxynucleotide pools and an accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA, leading to DNA damage and cell death.[17]

-

RNA and DNA Damage: FUTP can be incorporated into RNA, disrupting RNA processing and function.[4] FdUTP can be incorporated into DNA, further contributing to DNA damage.[4]

Gemcitabine: DNA Chain Termination and Apoptosis Induction

Gemcitabine also functions as an antimetabolite, but its primary mechanism involves the inhibition of DNA synthesis through chain termination and the induction of apoptosis.

-

Cellular Uptake and Activation: Gemcitabine is transported into the cell and phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[4]

-

Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This leads to a depletion of the deoxynucleotide pool.[21]

-

DNA Chain Termination: dFdCTP is incorporated into elongating DNA strands. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to masked chain termination and the induction of apoptosis.[21][22]

-

Apoptosis Induction: Gemcitabine-induced DNA damage triggers a cascade of signaling events that converge on the activation of caspases, the executioners of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[22][23] Key signaling molecules involved include p38 MAPK, NF-κB, and members of the Bcl-2 family.[21][22]

Conclusion and Future Directions

The discovery and development of halopyrimidines represent a paradigm of success in medicinal chemistry. From the rational design of 5-fluorouracil to the development of sophisticated nucleoside analogs like gemcitabine, these compounds have fundamentally changed the landscape of cancer therapy. The strategic incorporation of halogen atoms has not only provided a means to create effective antimetabolites but has also offered a versatile tool for fine-tuning the physicochemical and pharmacological properties of drug candidates.

The journey of halopyrimidines is far from over. Ongoing research continues to explore novel halogenated pyrimidine scaffolds with improved efficacy, selectivity, and reduced toxicity. The elucidation of resistance mechanisms to existing halopyrimidine-based drugs is paving the way for the development of next-generation therapeutics and combination strategies. Furthermore, the application of halopyrimidines is expanding beyond oncology, with promising developments in antiviral and other therapeutic areas. The rich history and continued evolution of halopyrimidines underscore their enduring importance as a privileged scaffold in the quest for new and better medicines. This guide serves as a foundational resource for scientists dedicated to advancing this critical area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Poly(anhydride-ester) Gemcitabine: Synthesis and Particle Engineering of a High Payload Hydrolysable Polymeric Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. wjarr.com [wjarr.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

- 11. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 12. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 21. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Understanding the Mechanism of Cell Death in Gemcitabine Resistant Pancreatic Ductal Adenocarcinoma: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Potential: A Technical Guide to the Biological Activity of Iodinated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated pyrimidines, a class of halogenated nucleoside analogs, have garnered significant attention in the scientific community for their diverse and potent biological activities. Structurally similar to the natural pyrimidine bases thymine and cytosine, these compounds can interfere with fundamental cellular processes, leading to a range of therapeutic effects. Their primary mechanisms of action often revolve around their incorporation into DNA, which can trigger a cascade of events including inhibition of viral replication, sensitization of cancer cells to radiation, and direct cytotoxic effects on tumor cells. This in-depth technical guide explores the multifaceted biological activities of iodinated pyrimidines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development in this promising area.

Anticancer Activity

The anticancer potential of iodinated pyrimidines is a significant area of investigation. By substituting for thymidine during DNA synthesis, these compounds can induce DNA damage and disrupt the cell cycle, leading to apoptosis in rapidly dividing cancer cells. The following table summarizes the in vitro cytotoxic activity of various iodinated pyrimidine derivatives against several human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound/Drug Name | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Iodo-2'-deoxyuridine (Idoxuridine) | NG4TL4 (Fibrosarcoma) | ~7 | [1] |

| 5-Iodo-2'-deoxyuridine (Idoxuridine) | SAS (Head and Neck Cancer) | ~10 | [1] |

| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung Carcinoma) | Strong cytotoxicity at 50 µM | [2] |

| Pyrido[2,3-d]pyrimidine derivative 4a | SW620 (Colon Adenocarcinoma) | 6.9 | [3] |

| Pyrido[2,3-d]pyrimidine derivative 3k | SW620 (Colon Adenocarcinoma) | 12.5 | [3] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast Cancer) | 43.4 | [4] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [4] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast Cancer) | 39.0 | [4] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |

| Pyrimidine-tethered compound B-4 | MCF-7 (Breast Cancer) | 6.70 ± 1.02 | [5] |

| Pyrimidine-tethered compound B-4 | A549 (Non-Small Cell Lung Cancer) | 20.49 ± 2.7 | [5] |

Antiviral Activity

Historically, the first approved antiviral drug was an iodinated pyrimidine, idoxuridine, for the treatment of herpes simplex virus (HSV) infections.[6] The antiviral mechanism mirrors its anticancer action: incorporation into the viral DNA leads to a faulty genetic code, inhibiting viral replication.[6][7] The table below presents the antiviral efficacy of selected iodinated pyrimidines.

| Compound/Drug Name | Virus | Cell Line | IC50 (µM) | Reference |

| 5-Iodo-2'-deoxyuridine (Idoxuridine) | Herpes Simplex Virus Type 1 (HSV-1) | Human Keratinocytes | Less active than in guinea pig cells | [8] |

| 5-Ethyl-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | Vero | 8.6 | [9][10] |

| 5-Ethyl-2'-deoxyuridine | Herpes Simplex Virus Type 2 (HSV-2) | Vero | 7.8 | [9][10] |

Radiosensitizing Activity

Iodinated pyrimidines, particularly 5-iodo-2'-deoxyuridine (IUdR), are potent radiosensitizers. When incorporated into the DNA of tumor cells, the iodine atom, with its high atomic number, increases the probability of photoelectric absorption of X-rays. This enhances the localized energy deposition, leading to an increase in radiation-induced DNA damage and subsequent cell death.[1] This targeted enhancement of radiation effects in rapidly dividing tumor cells, while sparing surrounding healthy tissues, is a key strategy in improving the therapeutic ratio of radiotherapy.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Iodinated pyrimidine compound (dissolved in a suitable solvent like DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the iodinated pyrimidine in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C in the dark.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

-

IC50 Determination: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]

Antiviral Efficacy Assessment: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the lytic cycle of a virus.[12]

Materials:

-

Susceptible host cell line

-

Lytic virus stock of known titer

-

Maintenance medium (low serum concentration)

-

Iodinated pyrimidine compound

-

Overlay medium (e.g., 1:1 mixture of 2X maintenance medium and 1.2% low-melting-point agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into plates to achieve a confluent monolayer on the day of infection.[12]

-

Compound and Virus Preparation: Prepare serial dilutions of the iodinated pyrimidine in maintenance medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Infection and Treatment: Pre-incubate the diluted virus with the various concentrations of the compound for 1 hour at 37°C. Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.[13]

-

Overlay Application: Remove the inoculum and add the overlay medium to each well. Allow it to solidify at room temperature.[12]

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible in the virus control wells (typically 2-5 days).[12]

-